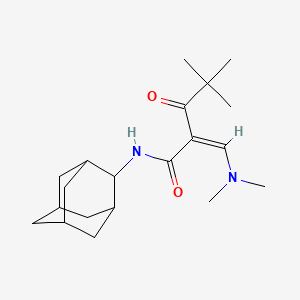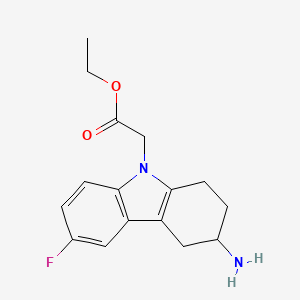![molecular formula C8H2Br2N2O2 B14798719 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B14798719.png)
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a heterocyclic compound that features a fused oxazole and benzoxazole ring system with bromine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminophenol derivatives and brominated aromatic compounds. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole and benzoxazole rings.
Cyclization and Condensation: The compound can form additional fused ring systems through cyclization and condensation reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound.
Scientific Research Applications
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole has several scientific research applications, including:
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors, due to its electronic properties and stability.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, enabling the development of new synthetic methodologies and reaction pathways.
Mechanism of Action
The mechanism of action of 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole include other benzoxazole derivatives, such as:
- 4,8-dibromo-2,6-diethyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
- 2,6-dimethyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its reactivity and properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Properties
Molecular Formula |
C8H2Br2N2O2 |
|---|---|
Molecular Weight |
317.92 g/mol |
IUPAC Name |
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole |
InChI |
InChI=1S/C8H2Br2N2O2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H |
InChI Key |
MBPFGKMZNJHMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1OC(=N3)Br)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B14798637.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
![dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B14798656.png)


![benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B14798687.png)





![Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-](/img/structure/B14798724.png)

![6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)
